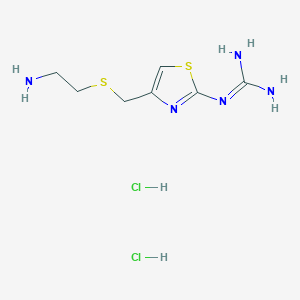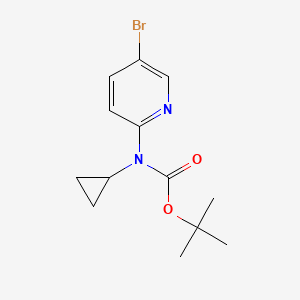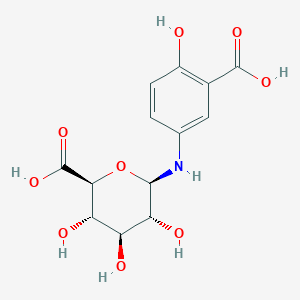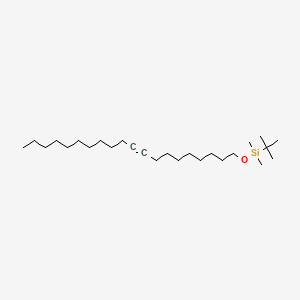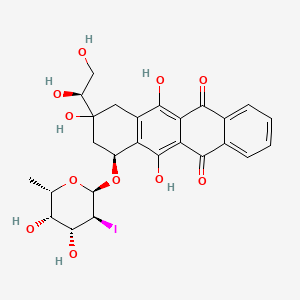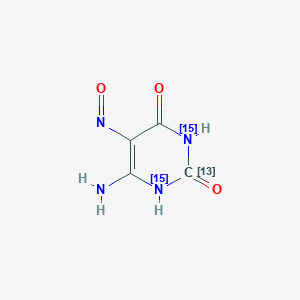
(R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an isopropylbenzamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Isopropylbenzamido Group: This step involves the acylation of the intermediate compound with an isopropylbenzoyl chloride in the presence of a base.
Formation of the Phenylpropanoate Moiety: This step involves the esterification of the intermediate compound with phenylpropanoic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can be compared with other similar compounds, such as:
2-Pyrrolidin-2-ylpyridine: This compound shares the pyrrolidinone ring structure but differs in its substituents and overall molecular configuration.
Trifluorotoluene: While not structurally similar, this compound is often used in similar chemical reactions and applications.
The uniqueness of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30N2O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C23H30N2O5/c1-15(2)17-8-10-18(11-9-17)22(28)24-19(14-16-6-4-3-5-7-16)23(29)30-25-20(26)12-13-21(25)27/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)/t17?,18?,19-/m1/s1 |
InChI Key |
OIBIHFXGMGXIPT-CTWPCTMYSA-N |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
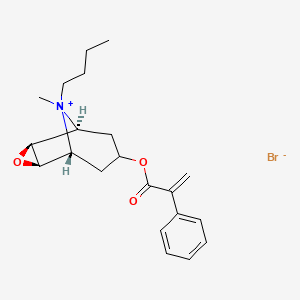
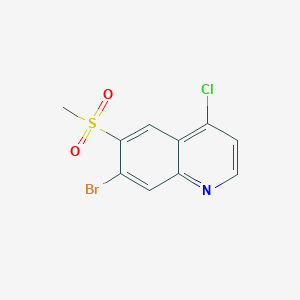
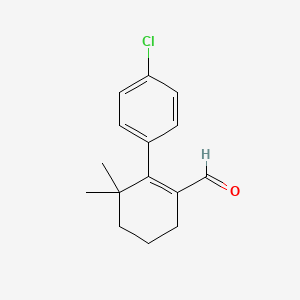
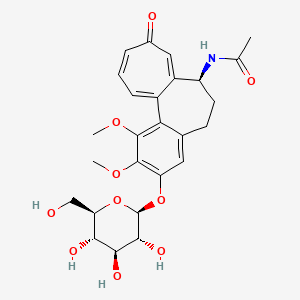
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
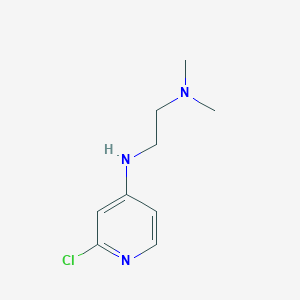
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
